l-Menthyl lactate is primarily obtained from the esterification of menthol, a naturally occurring compound found in peppermint and other mint oils, with lactic acid, which can be derived from fermentation processes involving carbohydrates. This compound is valued for its flavoring and fragrance properties.
The synthesis of l-Menthyl lactate typically involves the direct reaction of menthol with lactic acid under controlled conditions. Various methods have been developed to optimize yield and purity.
The reaction conditions typically involve:
l-Menthyl lactate features a cyclohexane ring structure with a hydroxymethyl group and a carboxylic acid moiety. Its stereochemistry is crucial for its properties and applications.
The primary reaction for synthesizing l-Menthyl lactate is the esterification of menthol with lactic acid:
During synthesis:
The mechanism involves several steps:
This process is influenced by temperature, catalyst concentration, and reaction time, which must be optimized for maximum yield .
Relevant data indicates that l-Menthyl lactate has a low toxicity profile, making it suitable for various applications in food and cosmetics.
l-Menthyl lactate finds diverse applications across various industries:
The compound's pleasant sensory characteristics make it a valuable addition in formulations requiring flavor or fragrance enhancement while maintaining safety standards .
l-Menthyl lactate is a monoterpene ester derivative that combines the structural features of lactic acid and menthol. This chiral molecule has gained significant commercial importance due to its unique sensory properties and biocompatibility. As a cooling agent, it occupies a specialized niche in flavor and fragrance chemistry, offering performance advantages over unmodified menthol in certain applications. Its status as a naturally occurring compound (identified in dementholized cornmint oil) further enhances its market appeal in an era of growing consumer preference for plant-derived ingredients [6].
l-Menthyl lactate (CAS: 61597-98-6) is systematically named as (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-2-hydroxypropanoate, reflecting its specific stereochemistry. The molecule contains two chiral centers: one derived from l-lactic acid and another from l-menthol. This stereochemical configuration is essential for its physiological cooling effect, as enantiomeric purity influences receptor interactions [3] [8].
Table 1: Fundamental Chemical Identifiers
Property | Specification |
---|---|
CAS Registry Number | 61597-98-6 |
Molecular Formula | C₁₃H₂₄O₃ |
Molecular Weight | 228.33 g/mol |
Appearance | White crystalline solid or fused material |
Melting Point | 42-47°C |
Boiling Point | 142°C (at 5 mm Hg) |
Optical Rotation (α) | -81° (c=5, EtOH) |
LogP (Octanol-Water) | 3.63-3.64 |
FEMA Number | 3748 |
JECFA Number | 433 |
Alternative designations include: l-Menthyl l-lactate, Lactic acid menthyl ester, Frescolat® ML, and (S)-(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-hydroxypropanoate. The compound typically exists in two physical forms: a white crystalline powder and a fused viscous material, both utilized commercially [3] [6]. Its stability profile shows compatibility with common cosmetic and food matrices, though it may undergo hydrolysis under strongly acidic or alkaline conditions.
l-Menthyl lactate holds significant regulatory approvals:
FEMA GRAS 3748: Evaluated under the Flavor and Extract Manufacturers Association's Generally Recognized As Safe program, permitting use in foods under conditions of good manufacturing practice. This status was affirmed following comprehensive safety evaluation by an independent expert panel [5].
JECFA 433: The Joint FAO/WHO Expert Committee on Food Additives evaluated the compound favorably, establishing its safety profile for international food applications. This provides a foundation for its global regulatory acceptance [5] [3].
FDA Inclusion: Appears in the Substances Added to Food inventory (formerly EAFUS), though specific limitations apply regarding use levels and applications. It is not a USDA-approved organic ingredient unless derived from certified organic menthol and lactic acid [10].
Table 3: International Regulatory Status
Jurisdiction | Designation | Reference ID | Permitted Uses |
---|---|---|---|
United States | FEMA GRAS | 3748 | Flavors, food additives |
International | JECFA | 433 | Food flavoring |
European Union | Flavoring Substance | - | Food flavor applications |
Japan | Existing Food Additive | - | Confectionery, oral care products |
The compound's regulatory pathway reflects its dual identity: as a nature-identical substance when synthesized, and as a natural constituent when derived from botanical sources. This distinction impacts labeling requirements in various jurisdictions. The FEMA evaluation specifically noted its metabolic pathway involving hydrolysis to lactic acid and menthol – both endogenous substances with established metabolic fates [5] [10].
The regulatory landscape continues to evolve with increasing emphasis on natural product verification. Manufacturers must now provide detailed documentation of starting materials (l-lactic acid and l-menthol) and synthesis pathways to validate "natural" status claims in compliance with standards such as ISO 9235 and EU Regulation 1334/2008 [6] [9].
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